molecular formula C15H28Cl3N3O2 B1388276 1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride CAS No. 1185294-46-5

1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride

Cat. No.: B1388276
CAS No.: 1185294-46-5
M. Wt: 388.8 g/mol
InChI Key: WMVDYAYBTFITLS-UHFFFAOYSA-N
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Description

The compound “1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride” is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular formula of the compound is C11H16N2O . The average mass is 192.262 Da and the monoisotopic mass is 248.152481 Da .


Chemical Reactions Analysis

The compound can be synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The compound has a density of 1.095 g/mL at 25 °C (lit.) . The boiling point is 130-133 °C/0.1 mmHg (lit.) . The refractive index is n20/D 1.575 (lit.) .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with the alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can influence the signaling pathways of these neurotransmitters, leading to various downstream effects.

Pharmacokinetics

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action on its targets can lead to various molecular and cellular effects. For instance, the activation or blockade of the alpha1-adrenergic receptors can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders .

Biochemical Analysis

Biochemical Properties

1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The compound acts as an antagonist to these receptors, inhibiting their activity and thereby affecting the downstream signaling pathways. Additionally, it interacts with proteins and other biomolecules, modulating their functions and contributing to its overall biochemical properties.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, affecting muscle contraction and other cellular processes . The compound also impacts gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to alpha1-adrenergic receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition can lead to changes in gene expression, enzyme activity, and other molecular processes. The compound’s ability to modulate these interactions makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of temporal effects in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant adverse effects. At high doses, it can lead to toxicity and other adverse effects . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights into its dosage-dependent effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in cellular metabolism, affecting overall cellular function . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall function, providing insights into its mechanism of action.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(methylamino)propan-2-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2.3ClH/c1-16-11-13(19)12-17-7-9-18(10-8-17)14-5-3-4-6-15(14)20-2;;;/h3-6,13,16,19H,7-12H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDYAYBTFITLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662960
Record name 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(methylamino)propan-2-ol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-46-5
Record name 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(methylamino)propan-2-ol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride
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1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride
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1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride
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1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride
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